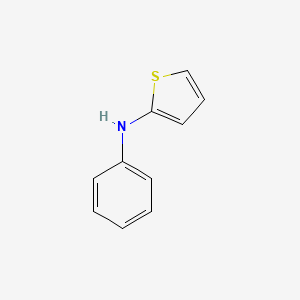

N-phenylthiophen-2-amine

Vue d'ensemble

Description

“N-phenylthiophen-2-amine” is a chemical compound with the molecular weight of 175.25 . It is also known as “4-Phenylthiophen-2-amine” and has the IUPAC name "4-phenyl-2-thienylamine" . It is stored in a dark place, sealed in dry, at 2-8°C .

Synthesis Analysis

The synthesis of “this compound” or similar compounds has been studied from different perspectives . For instance, a novel amide compound containing a heteroatom was synthesized by N-acylation of 2-aminothiophene-3-carbonitrile with activated 2-(thiophen-2-yl)acetic acid . Another study reported the synthesis of thiophene derivatives by heterocyclization of various substrates .

Molecular Structure Analysis

The molecular structure of “this compound” can be analyzed using various techniques . For instance, the structural formula editor in MolView can be used to draw the molecule and convert it into a 3D model . Infrared spectroscopy can also be used to identify the region of the infrared spectrum that shows absorptions resulting from the N−H bonds of primary and secondary amines .

Chemical Reactions Analysis

The chemical reactions involving “this compound” or similar compounds have been studied . For example, a study reported the N-arylation reaction of 2-amino-N-phenylbenzamide with phenyl boronic acid via Chan–Evans–Lam .

Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” can be analyzed using various techniques . For instance, nanoparticle classification, physicochemical properties, characterization, and applications can be reviewed for biologists . Also, the physico-chemical material properties and analysis techniques relevant in high-throughput biomaterials research can be reviewed .

Applications De Recherche Scientifique

Synthesis of Biologically Active Compounds

Antimicrobial Activity : Derivatives of N-phenylthiophen-2-amine, specifically ethyl 2-amino-4-phenylthiophene-3-carboxylate derivatives, have been synthesized and evaluated for their antimicrobial activity. These compounds show promise as potential antimicrobial agents due to their significant biological properties (Prasad et al., 2017).

Catalytic Applications : A catalyst-free method for hydroxyalkylation of 5-phenylthiophen-2-amine with α-trifluoromethyl ketones has been reported. This approach represents a significant advancement in the field of electrophilic aromatic substitution, potentially useful in various synthesis pathways (Duvauchelle et al., 2022).

Electronic and Optoelectronic Materials

Photoluminescent Materials : The electrooxidation of 2-amino-3-cyano-4-phenylthiophene has been explored, revealing a new class of photoluminescent materials. These materials exhibit unique optical properties, making them suitable for use in various electronic applications (Ekinci et al., 2000).

Electrochromic Devices : Star-shaped conjugated systems derived from thienyl-derivatized poly(triphenylamine)s, which incorporate this compound derivatives, have been developed as active materials for electrochromic devices. These materials exhibit high optical contrast and satisfactory response times, making them ideal for use in advanced display technologies (Cheng et al., 2012).

Other Applications

DNA Binding Polymers : A cationic polythiophene derivative, synthesized using this compound, has shown potential as a theranostic gene delivery vehicle due to its ability to bind DNA and form polyplexes (Carreon et al., 2014).

Synthesis of N-Functionalized Compounds : this compound has been used in the synthesis of functionalized 3-amino-benzothiophenes, demonstrating its versatility as a precursor for creating a variety of N-functionalized compounds (Lumbroso et al., 2015).

Safety and Hazards

Propriétés

IUPAC Name |

N-phenylthiophen-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NS/c1-2-5-9(6-3-1)11-10-7-4-8-12-10/h1-8,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLVDRILZZAPGNA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC2=CC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

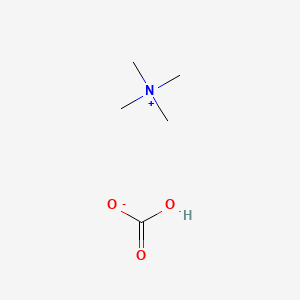

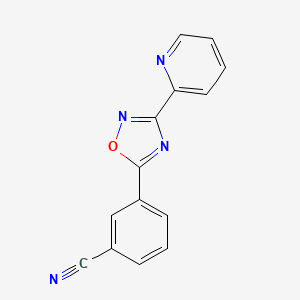

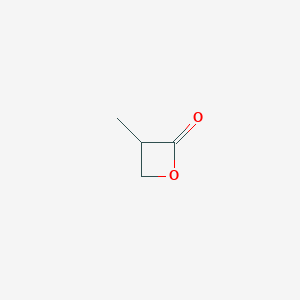

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

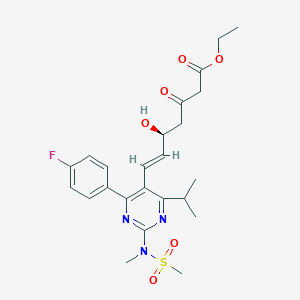

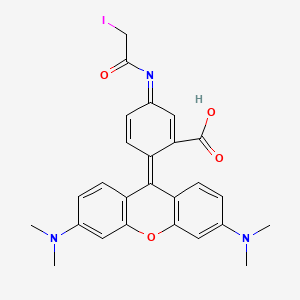

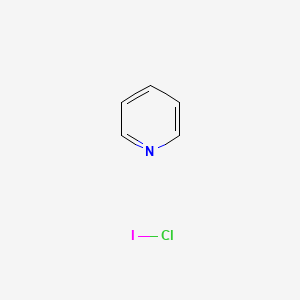

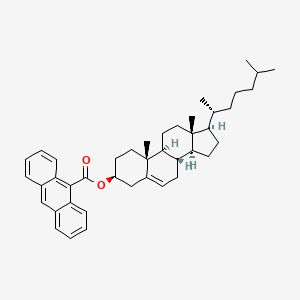

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![17,20,23,26-Tetraoxa-4,14,29-triazahexacyclo[27.6.1.17,14.02,6.08,13.030,35]heptatriaconta-1(36),2(6),7(37),8,10,12,30,32,34-nonaene-3,5-dione](/img/no-structure.png)

![2-(4-(4-Chlorobenzyl)-7-fluoro-5-(methylsulfonyl)-1,2,3,4-tetrahydrocyclopenta[b]indol-3-yl)acetic acid](/img/structure/B1311818.png)

![2-Iodobenzo[d]thiazol-6-ol](/img/structure/B1311827.png)

![2-Piperidinone, 3-[(4-fluorophenyl)methyl]-](/img/structure/B1311837.png)